molecular formula C27H29N3O3S2 B2515023 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-53-6

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2515023
CAS RN: 850915-53-6
M. Wt: 507.67
InChI Key: OXFIWLIYICXEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H29N3O3S2 and its molecular weight is 507.67. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

Research has demonstrated the antifungal potential of certain derivatives containing the heterocyclic pyrimidine structure. For instance, compounds synthesized with modifications in the pyrimidine ring have shown significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This suggests potential applications of derivatives of the specified compound in developing antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Derivatives of the given compound have also been synthesized for their anti-inflammatory and analgesic properties. Novel compounds prepared from similar heterocyclic backbones have been found to inhibit cyclooxygenase enzymes (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities. Such findings point towards the utility of these derivatives in the development of new therapeutic agents addressing inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activity

Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine derivatives due to their potential antitumor activities. Modifications in the structure have led to compounds that exhibit potent anticancer effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the relevance of such compounds in cancer research and therapy development (Hafez & El-Gazzar, 2017).

Dual Inhibitory Properties

Research into compounds with a thieno[3,2-d]pyrimidine core has revealed dual inhibitory properties against critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), essential for nucleotide synthesis in cells. Such dual inhibitors are valuable for developing multifaceted therapeutic agents, especially in treating diseases like cancer, where inhibiting these enzymes can lead to the suppression of tumor growth (Gangjee et al., 2009).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S2/c1-33-22-9-7-21(8-10-22)30-26(32)25-23(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-5-3-2-4-6-19/h2-10,20H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFIWLIYICXEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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